molecular formula C44H71NO13 B574572 DL-Okadaic acid ammonium salt CAS No. 175522-42-6

DL-Okadaic acid ammonium salt

Cat. No. B574572
CAS RN: 175522-42-6
M. Wt: 822.046
InChI Key: ZBOMSHVRJSJGNR-GHIYGBLASA-N
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Description

DL-Okadaic acid ammonium salt is a water-soluble analog of Okadaic Acid . It is known to inhibit protein phosphatases 1 and 2A .


Molecular Structure Analysis

The empirical formula of DL-Okadaic acid ammonium salt is C44H67O13 · NH4 . Its molecular weight is 822.03 .


Physical And Chemical Properties Analysis

DL-Okadaic acid ammonium salt is a solid substance . It is soluble in water (1 mg/mL), DMSO (20 mg/mL), and ethanol (20 mg/mL) . It is recommended to be stored at -20°C .

Mechanism of Action

DL-Okadaic acid ammonium salt is a potent and selective inhibitor of protein phosphatases 1 and 2A . It increases the phosphorylation of a number of proteins by inhibiting these phosphatases .

Safety and Hazards

DL-Okadaic acid ammonium salt is toxic and can cause harm if swallowed, inhaled, or absorbed through the skin . It is also known to cause skin irritation .

Future Directions

DL-Okadaic acid ammonium salt has been used as a tool for studying various regulatory mechanisms and neurotoxicity . It has been associated with the hyperphosphorylation of tau, which is implicated in Alzheimer’s disease pathology . Therefore, it could be a useful tool for studying cellular and molecular mechanisms for Alzheimer’s disease pathology .

properties

IUPAC Name

azanium;2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOMSHVRJSJGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155716-06-6
Record name Okadaic Acid Ammonium Salt
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